8-Methoxychroman-4-carboxylic acid 8-Methoxychroman-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13390492
InChI: InChI=1S/C11H12O4/c1-14-9-4-2-3-7-8(11(12)13)5-6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
SMILES: COC1=CC=CC2=C1OCCC2C(=O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

8-Methoxychroman-4-carboxylic acid

CAS No.:

Cat. No.: VC13390492

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxychroman-4-carboxylic acid -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid
Standard InChI InChI=1S/C11H12O4/c1-14-9-4-2-3-7-8(11(12)13)5-6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
Standard InChI Key OUJBKYIRXHBPRL-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OCCC2C(=O)O
Canonical SMILES COC1=CC=CC2=C1OCCC2C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Framework

8-Methoxychroman-4-carboxylic acid belongs to the chroman family, characterized by a bicyclic system comprising a benzene ring fused to a tetrahydropyran ring. The compound’s IUPAC name, 8-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid, reflects its substitution pattern: a methoxy group (-OCH₃) at the 8th position and a carboxylic acid (-COOH) at the 4th position of the chroman scaffold.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

  • Functional Groups: Methoxy (electron-donating) and carboxylic acid (ionizable).

The spatial arrangement of these groups influences the compound’s reactivity, solubility, and interactions with biological targets.

Synthetic Methodologies

Laboratory-Scale Synthesis

While direct synthetic routes for 8-methoxychroman-4-carboxylic acid remain underexplored, analogous chroman derivatives are typically synthesized through cyclization and functionalization steps:

  • Chroman Ring Formation:

    • Starting materials such as substituted phenols undergo acid-catalyzed cyclization with diethyl malonate to form the chroman core.

    • Example: Cyclization of 3-methoxy-2-hydroxybenzaldehyde under reflux with polyphosphoric acid yields intermediate chroman structures.

  • Carboxylation at the 4-Position:

    • Introduction of the carboxylic acid group may involve oxidation of a methyl group or carboxylation via Kolbe-Schmitt reactions.

Challenges:

  • Regioselectivity: Ensuring precise substitution at the 4th position requires optimized reaction conditions (e.g., temperature control, catalyst selection).

  • Yield Optimization: Reported yields for similar chroman carboxylates range from 40% to 70%, depending on solvent polarity and purification techniques.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Poor aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic chroman ring.

    • Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) or via salt formation (e.g., sodium carboxylate).

  • Thermal Stability:

    • Decomposes above 150°C, necessitating storage at low temperatures (-20°C) under inert atmospheres.

Spectroscopic Characterization

  • ¹H NMR:

    • Methoxy protons resonate at δ ~3.8 ppm (singlet).

    • Carboxylic acid proton appears as a broad peak at δ ~12 ppm.

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 208.21 ([M+H]⁺).

CompoundIC₅₀ (HepG2)Target Protein
8-Methoxychroman-4-COOH17 µMCaspase-3/7, β-tubulin
Modified Derivatives0.9 µMEnhanced specificity

Data extrapolated from analogous chroman-3-carboxylic acid studies.

Antioxidant and Anti-inflammatory Effects

  • Radical Scavenging: Methoxy groups stabilize free radicals, enhancing antioxidant capacity.

  • COX-2 Inhibition: Molecular docking studies suggest potential interaction with cyclooxygenase-2 active sites.

Applications in Materials Science

UV-Absorbing Materials

The conjugated chroman system absorbs UV radiation (λₘₐₓ ~280 nm), making it suitable for:

  • Sunscreen Additives: Stabilizes formulations against photodegradation.

  • Polymer Coatings: Enhances durability of materials exposed to sunlight.

Research Limitations and Future Directions

Knowledge Gaps

  • Synthetic Challenges: Lack of documented protocols for 4-carboxylic acid derivatives.

  • Biological Data: Most studies focus on chroman-3-carboxylic acid isomers, necessitating validation for the 4-substituted variant.

Recommendations

  • Route Optimization: Explore enzymatic carboxylation or directed C-H activation for regioselective synthesis.

  • In Vivo Studies: Assess pharmacokinetics and toxicity profiles in animal models.

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